Daunorubicin Citrate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 investigational indications. This drug has a black box warning from the FDA.

See also: Daunorubicin (has active moiety).

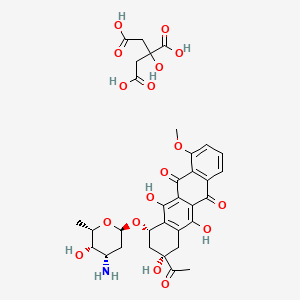

Structure

3D Structure of Parent

Properties

CAS No. |

371770-68-2 |

|---|---|

Molecular Formula |

C33H37NO17 |

Molecular Weight |

719.6 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |

InChI Key |

VNTHYLVDGVBPOU-QQYBVWGSSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

371770-68-2 |

Origin of Product |

United States |

Foundational & Exploratory

Daunorubicin Citrate mechanism of action in AML

An In-depth Technical Guide on the Core Mechanism of Action of Daunorubicin Citrate in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daunorubicin, a potent anthracycline antibiotic, remains a cornerstone of induction chemotherapy for Acute Myeloid Leukemia (AML), most commonly administered as part of the "7+3" regimen with cytarabine.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its cytotoxic effects on AML cells. The primary mechanisms involve direct interference with DNA replication and integrity through DNA intercalation and the inhibition of topoisomerase II.[3][4][5] Concurrently, Daunorubicin induces significant cellular damage through the generation of reactive oxygen species (ROS).[6][7] These events trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis, which are critical for its antineoplastic activity.[3][8] This document outlines these pathways, presents quantitative data from in vitro studies, details relevant experimental protocols, and provides visual diagrams of key processes to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action

Daunorubicin's efficacy in AML is attributed to a multi-pronged attack on leukemic cells, primarily through three well-established mechanisms.

DNA Intercalation

The planar aromatic ring structure of Daunorubicin allows it to slide between the base pairs of the DNA double helix, a process known as intercalation.[4][6] This physical insertion unwinds the DNA helix, creating a structural distortion that obstructs the binding of DNA and RNA polymerases.[3][9] The consequence is a potent inhibition of both DNA replication and transcription, processes essential for the proliferation of rapidly dividing cancer cells.[6][9]

Topoisomerase II Inhibition

Daunorubicin is a powerful inhibitor, or "poison," of topoisomerase II (Top II).[6][8][10] Topoisomerase II is a critical enzyme that manages DNA topology by creating transient double-strand breaks (DSBs) to allow for the untangling of DNA during replication.[8][11] Daunorubicin stabilizes the covalent complex formed between Top II and the DNA, preventing the enzyme from re-ligating the DNA strands.[4][9][12] This leads to an accumulation of permanent, irreparable DSBs, a highly lethal form of DNA damage.[3][13]

Generation of Reactive Oxygen Species (ROS)

Daunorubicin's quinone moiety can undergo enzymatic reduction, for instance by cytochrome P450 reductase, to form a semiquinone radical.[6] This radical rapidly reacts with molecular oxygen to produce superoxide anions, which can then be converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[6][11] This surge in ROS induces a state of severe oxidative stress, causing widespread damage to cellular components including DNA, proteins, and lipids, further contributing to the drug's cytotoxicity.[6][7][14]

Cellular Consequences and Signaling Pathways

The DNA damage and oxidative stress induced by Daunorubicin trigger downstream signaling cascades that ultimately determine the cell's fate.

DNA Damage Response, Cell Cycle Arrest, and Apoptosis

The accumulation of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) are activated, which in turn phosphorylate key downstream effectors, including the tumor suppressor protein p53.[13][15] Activated p53 can halt the cell cycle, typically at the G2/M checkpoint, to allow time for DNA repair.[8][16] However, if the damage is too extensive, p53 promotes apoptosis (programmed cell death) by upregulating pro-apoptotic proteins.[13][17] This ensures that cells with critically damaged genomes are eliminated.[3]

Caption: Core mechanisms of Daunorubicin leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The cytotoxic effects of Daunorubicin have been quantified across various AML cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Daunorubicin Half-Maximal Inhibitory Concentration (IC50) in AML Cell Lines

| Cell Line | IC50 Value | Exposure Time | Assay Method |

| HL-60 | 2.52 µM | 24 h | MTT[18] |

| U937 | 1.31 µM | 24 h | MTT[18] |

| HL-60 | ~0.08 µM | 72 h | CCK-8[2] |

| KG-1 | ~0.04 µM | 72 h | CCK-8[2] |

| THP-1 | ~0.02 µM | 72 h | CCK-8[2] |

| MOLM13 | <0.02 µM | 24 h | CellTiter-Glo[19] |

| OCIAML3 | >0.02 µM | 24 h | CellTiter-Glo[19] |

Table 2: Daunorubicin-Induced Apoptosis and DNA Damage in AML Cell Lines

| Cell Line | Treatment | Effect | Measurement Method |

| HL-60, U937 | DNR + ABT-737 | Synergistic increase in apoptosis | ELISA Cell Death Assay[18] |

| Primary AML Cells | Daunorubicin | 4% to 16% apoptotic fraction | Flow Cytometry (DNR uptake-based)[17][20] |

| MV-4-11, THP-1, MOLM-13 | Daunorubicin | Increased DNA adducts correlate with sensitivity | Accelerator Mass Spectrometry[21] |

| NB4, MV4-11 | Daunorubicin | Increased H2AX phosphorylation (DNA damage marker) | Western Blot[22] |

Key Experimental Protocols

The following sections provide detailed methodologies for assays commonly used to evaluate the mechanism of action of Daunorubicin.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.

Protocol:

-

Cell Plating: Seed AML cell lines (e.g., HL-60, U937) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.

-

Drug Incubation: After allowing cells to adhere or stabilize (if suspension), add serial dilutions of this compound. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well. Pipette gently to dissolve the crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Culture and Treatment: Culture and treat AML cells with Daunorubicin for the desired time.

-

Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent Propidium Iodide to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Culture and Treatment: Culture approximately 1x10⁶ AML cells and treat with Daunorubicin.

-

Harvesting: Harvest cells and wash once with cold 1X PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Conclusion

This compound's mechanism of action in AML is a robust, multi-faceted process that disrupts fundamental cellular machinery. Its ability to intercalate into DNA, poison topoisomerase II, and generate high levels of ROS creates a catastrophic level of cellular stress that AML cells cannot overcome.[3][6][13] This leads to the activation of programmed cell death and cell cycle arrest, forming the basis of its therapeutic effect. A detailed molecular understanding of these pathways is critical for developing strategies to overcome drug resistance, mitigating toxicities such as cardiotoxicity, and designing rational combination therapies to improve outcomes for patients with AML.

References

- 1. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]

- 2. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Topoisomerase II inhibitors in AML: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intraclonal heterogeneity in the in vitro daunorubicin-induced apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Toward Predicting Acute Myeloid Leukemia Patient Response to 7 + 3 Induction Chemotherapy via Diagnostic Microdosing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Daunorubicin Citrate and Topoisomerase II: A Technical Guide to the Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of various leukemias. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This technical guide provides an in-depth exploration of the Daunorubicin-Topoisomerase II inhibition pathway, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used in its investigation. Quantitative data on Daunorubicin's efficacy and detailed protocols for essential assays are presented to support researchers and drug development professionals in this field.

Core Mechanism: Topoisomerase II Poisoning

Daunorubicin exerts its cytotoxic effects not by inhibiting the catalytic activity of topoisomerase II directly, but by acting as a "poison." The process unfolds in a multi-step manner:

-

DNA Intercalation: Daunorubicin first intercalates into the DNA double helix, inserting its planar ring system between base pairs. This binding distorts the DNA structure and provides a stable platform for the subsequent interaction with topoisomerase II.

-

Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. Daunorubicin binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved but not yet re-ligated.[1] This stabilized ternary complex is known as the "cleavage complex."

-

Inhibition of DNA Re-ligation: The presence of Daunorubicin at the DNA-enzyme interface physically obstructs the re-ligation of the cleaved DNA strands. This leads to an accumulation of permanent, protein-linked DNA double-strand breaks.

-

Induction of DNA Damage Response and Apoptosis: The persistence of these DSBs triggers a robust cellular DNA damage response (DDR), ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data: In Vitro Efficacy of Daunorubicin

The cytotoxic and inhibitory concentrations of Daunorubicin vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 2.52 | 24 | [2] |

| U937 | Histiocytic Lymphoma | 1.31 | 24 | [2] |

| THP-1 | Acute Monocytic Leukemia | > IC50 of HL-60 & Kasumi-1 | Not Specified | [3] |

| KG-1 | Acute Myelogenous Leukemia | > IC50 of HL-60 & Kasumi-1 | Not Specified | [3] |

| Kasumi-1 | Acute Myeloid Leukemia | < IC50 of THP-1 & KG-1 | Not Specified | [3] |

| HCT116 | Colorectal Carcinoma | 0.597 | 24 | [4] |

| HT29 | Colorectal Adenocarcinoma | 0.547 | 24 | [4] |

| SNU283 | Colorectal Carcinoma | 0.6934 | 24 | [4] |

| DLD-1 | Colorectal Adenocarcinoma | 25.55 | 24 | [4] |

| HCT8 | Ileocecal Adenocarcinoma | 34.93 | 24 | [4] |

Signaling Pathways of Daunorubicin-Induced Apoptosis

The accumulation of DNA double-strand breaks initiates a complex signaling cascade that culminates in apoptosis. Key pathways involved include the activation of pro-apoptotic signals and the suppression of pro-survival pathways.

DNA Damage Response (DDR) Pathway

The DDR is the initial and critical response to Daunorubicin-induced DNA damage.

Pro-Apoptotic and Pro-Survival Signaling

Beyond the primary DDR pathway, Daunorubicin modulates other critical signaling networks to ensure the execution of apoptosis.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay assesses the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 50 mM DTT, 3 mg/mL BSA)

-

ATP solution (e.g., 20 mM)

-

Daunorubicin stock solution

-

Proteinase K

-

10% SDS

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare a reaction mixture containing 1x topoisomerase II reaction buffer, 2 mM ATP, and 200 ng of kDNA.

-

Add varying concentrations of Daunorubicin to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS and proteinase K. Incubate at 37°C for 15 minutes.

-

Add loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated and decatenated kDNA.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA (at the origin).[1][5][6][7][8]

Quantification of Topoisomerase II-DNA Cleavage Complexes (ICE Assay)

This in vivo assay quantifies the amount of topoisomerase II covalently bound to DNA following drug treatment.

Materials:

-

Cultured cells

-

Daunorubicin

-

Lysis buffer

-

Cesium chloride (CsCl)

-

Ultracentrifuge

-

Nitrocellulose membrane

-

Antibodies against topoisomerase IIα and IIβ

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

Protocol:

-

Treat cultured cells with Daunorubicin for the desired time.

-

Lyse the cells to release the cellular contents.

-

Layer the cell lysate onto a CsCl gradient and perform ultracentrifugation to separate protein-DNA complexes from free protein.

-

Fractionate the gradient and collect the DNA-containing fractions.

-

Apply the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.

-

Block the membrane and probe with primary antibodies specific for topoisomerase IIα or IIβ.

-

Wash and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the amount of trapped topoisomerase II.[9]

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Embed a single-cell suspension in low melting point agarose on a microscope slide.

-

Lyse the cells in the lysis solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralize the slides and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Lyse the cells to release the cytoplasmic contents.

-

Add the cell lysate to a microplate well.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways.

Materials:

-

Treated and control cells

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-phospho-JNK, anti-phospho-c-Jun, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image and quantify the band intensities.[10]

Conclusion

Daunorubicin's efficacy as an anti-leukemic agent is fundamentally linked to its ability to poison topoisomerase II, leading to the accumulation of irreparable DNA damage and the subsequent activation of apoptotic pathways. A thorough understanding of this mechanism, from the initial drug-DNA interaction to the intricate signaling cascades, is crucial for the development of more effective and less toxic cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted effects of Daunorubicin and to explore novel therapeutic strategies targeting the topoisomerase II pathway.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. topogen.com [topogen.com]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Daunorubicin Citrate: A Technical Guide to DNA Intercalation and RNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its ability to intercalate into DNA and disrupt essential cellular processes, primarily DNA replication and RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Daunorubicin Citrate's action, with a specific focus on its intercalation into the DNA double helix and the subsequent inhibition of RNA synthesis. This document synthesizes key quantitative data, presents detailed experimental protocols for studying these phenomena, and utilizes visualizations to elucidate complex molecular interactions and workflows.

Introduction

Daunorubicin is a potent antineoplastic agent widely used in chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. Its primary mechanism of action involves the non-covalent insertion of its planar tetracyclic ring system between the base pairs of DNA, a process known as intercalation[1][2]. This physical distortion of the DNA structure interferes with the functions of enzymes that utilize DNA as a template, most notably DNA and RNA polymerases, and topoisomerase II[1][2]. The inhibition of these enzymes leads to a cascade of events, including the cessation of macromolecular synthesis and the induction of apoptotic cell death in rapidly proliferating cancer cells. This guide will delve into the specifics of Daunorubicin's interaction with DNA and its profound impact on the intricate process of RNA synthesis.

DNA Intercalation: The Initial Insult

The initial and critical step in Daunorubicin's cytotoxic activity is its intercalation into the DNA double helix. The planar anthracycline ring of Daunorubicin inserts itself between adjacent base pairs, causing a local unwinding and lengthening of the DNA structure.[1]

Binding Affinity and Sequence Preference

Daunorubicin exhibits a preference for intercalating at specific DNA sequences, favoring sites rich in guanine and cytosine (G-C).[1] The binding affinity of Daunorubicin to DNA is a critical determinant of its potency. Quantitative data on these interactions are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| DNA Binding Affinity Constant (Ka) | 0.10 - 0.12 x 10⁶ M⁻¹ | Calf Thymus DNA | [3] |

| DNA Synthesis Inhibition (Ki) | 0.02 µM | Cell-free assay | [4] |

The Role of Topoisomerase II

Beyond simple steric hindrance, Daunorubicin's intercalation has a profound effect on the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Daunorubicin stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA. By preventing the re-ligation of this break, Daunorubicin effectively converts topoisomerase II into a DNA-damaging agent, leading to the accumulation of double-strand breaks and triggering apoptotic pathways.[1][2]

Inhibition of RNA Synthesis: A Cascade of Consequences

The intercalation of Daunorubicin into DNA serves as a direct roadblock for RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA. This inhibition of transcription affects the synthesis of all major types of RNA, albeit to varying degrees.

Differential Effects on RNA Species

Studies have shown that Daunorubicin preferentially inhibits the synthesis of ribosomal RNA (rRNA), the most abundant RNA species in the cell and a critical component of ribosomes. The synthesis of transfer RNA (tRNA) and messenger RNA (mRNA) is also inhibited, but generally to a lesser extent. This differential sensitivity is likely due to the high rate of rRNA transcription and the specific chromatin structure of ribosomal DNA genes.

While specific IC50 values for the inhibition of RNA synthesis by Daunorubicin are not consistently reported across the literature, the qualitative evidence for its inhibitory effects is strong. The experimental protocols outlined in Section 5 can be employed to determine these values in specific cell lines or in vitro systems.

Signaling Pathways and Cellular Fate

The cascade of events initiated by Daunorubicin's interaction with DNA ultimately converges on pathways that determine the cell's fate. The inhibition of DNA and RNA synthesis, coupled with the induction of DNA damage, activates complex cellular stress responses.

Caption: Daunorubicin's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Transcription Assay for Measuring RNA Synthesis Inhibition

This assay quantifies the inhibition of RNA synthesis by Daunorubicin in a cell-free system.

Materials:

-

Linearized DNA template containing a strong promoter (e.g., T7, SP6, or CMV)

-

T7, SP6, or HeLa nuclear extract (as a source of RNA polymerase and transcription factors)

-

Ribonucleotide solution (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (radiolabel)

-

This compound stock solution

-

Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

Stop solution (e.g., formamide with tracking dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Procedure:

-

Prepare transcription reactions on ice. For each reaction, combine the reaction buffer, DTT, RNase inhibitor, non-radiolabeled ribonucleotides, and the DNA template.

-

Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO).

-

Add [α-³²P]UTP to each reaction.

-

Initiate the transcription by adding the RNA polymerase (or nuclear extract).

-

Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7/SP6, 30°C for Pol II) for a defined period (e.g., 60 minutes).

-

Terminate the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of synthesized RNA using a phosphorimager.

-

Calculate the percentage of inhibition for each Daunorubicin concentration relative to the vehicle control and determine the IC50 value.

Caption: In Vitro Transcription Assay Workflow.

Cellular Uptake of Daunorubicin Measured by Flow Cytometry

This protocol quantifies the intracellular accumulation of Daunorubicin, which is inherently fluorescent.

Materials:

-

Suspension or adherent cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer with appropriate laser and filters for Daunorubicin fluorescence (e.g., 488 nm excitation, ~590 nm emission)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

-

Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed to the next step.

-

Collect the cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular Daunorubicin.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE or a similar channel).

-

Gate on the live cell population based on forward and side scatter properties.

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is proportional to the intracellular Daunorubicin concentration.

Caption: Cellular Uptake Assay Workflow.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of Daunorubicin to stabilize the topoisomerase II-DNA cleavable complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human topoisomerase IIα

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

-

This compound stock solution

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reactions on ice. To each tube, add the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the SDS/EDTA/proteinase K stop solution and incubate at 50°C for 30 minutes to digest the protein.

-

Add DNA loading dye to each sample.

-

Separate the DNA forms (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The appearance of linear DNA indicates the stabilization of the cleavable complex by Daunorubicin. Quantify the band intensities to determine the concentration-dependent effect.

Caption: Topoisomerase II Cleavage Assay Workflow.

Conclusion

This compound's potent anticancer activity is a direct consequence of its ability to intercalate into DNA and disrupt fundamental cellular processes. Its primary mode of action involves the physical obstruction of DNA-dependent enzymes and the poisoning of topoisomerase II, leading to a profound inhibition of both DNA and RNA synthesis. The preferential inhibition of rRNA synthesis further cripples the cell's protein production machinery, ultimately culminating in apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced molecular interactions of Daunorubicin and to explore strategies for enhancing its therapeutic index. A thorough understanding of these core mechanisms is paramount for the continued development of more effective and targeted cancer therapies.

References

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Daunorubicin Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and chemical synthesis of its clinically relevant form, daunorubicin citrate. It details the scientific journey from its microbial origins to the complex chemical strategies employed in its total synthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical pathways to support ongoing research and development in the field of oncology.

Discovery and Isolation

Daunorubicin was first isolated in the 1960s from the bacterium Streptomyces peucetius. Italian researchers at Farmitalia Research Laboratories identified a red-pigmented antibiotic with significant antitumor activity in murine models from a soil sample collected near the Castel del Monte in southern Italy. Concurrently, French scientists made a similar discovery. The compound was named "daunorubicin," a portmanteau of "Dauni," an ancient tribe from the region of its Italian discovery, and "rubis," the French word for ruby, reflecting its vibrant color.

Fermentation and Extraction Protocol

The industrial production of daunorubicin relies on the submerged fermentation of Streptomyces peucetius. The following is a generalized protocol for its extraction and purification:

-

Fermentation: A high-yielding strain of S. peucetius is cultured in a large-scale fermenter under optimized conditions of aeration, temperature, pH, and nutrient composition.

-

Acidification and Filtration: The fermentation broth is acidified to a low pH (e.g., with oxalic acid) to solubilize the daunorubicin. The mycelia and other solid components are then removed by filtration.

-

Extraction: The filtrate containing daunorubicin is extracted with a water-immiscible organic solvent, such as a mixture of chloroform and methanol.

-

Purification: The crude extract is subjected to a series of purification steps, including column chromatography and crystallization, to yield daunorubicin of high purity.

-

Salt Formation: The purified daunorubicin free base is then converted to a more stable and water-soluble salt, such as the hydrochloride or citrate salt, for pharmaceutical formulation.

Biosynthesis of Daunorubicin

The biosynthesis of daunorubicin in Streptomyces peucetius is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The biosynthetic gene cluster contains the necessary genes for the assembly of the aglycone, the synthesis of the deoxysugar moiety, and their subsequent linkage.

Biosynthetic Pathway

The pathway can be broadly divided into three main stages:

-

Aglycone (Daunorubicinone) Synthesis: The process begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form a 21-carbon polyketide chain. This chain undergoes a series of cyclization and modification reactions to form the tetracyclic aglycone, daunorubicinone.

-

Deoxysugar (Daunosamine) Synthesis: The amino sugar L-daunosamine is synthesized from D-glucose-1-phosphate through a separate enzymatic pathway.

-

Glycosylation: The final step involves the attachment of L-daunosamine to the C-7 hydroxyl group of daunorubicinone, a reaction catalyzed by a glycosyltransferase.

Caption: Biosynthetic pathway of Daunorubicin in S. peucetius.

Chemical Synthesis of Daunorubicin

The total chemical synthesis of daunorubicin is a significant challenge in organic chemistry due to its complex stereochemistry and functionality. The general strategy involves the separate synthesis of the aglycone (daunorubicinone) and the sugar moiety (daunosamine), followed by their stereoselective coupling.

Synthesis of Daunorubicinone (The Aglycone)

Multiple synthetic routes to daunorubicinone have been developed, often involving the construction of the tetracyclic ring system through various annulation strategies. A common approach is the Friedel-Crafts reaction to form the core aromatic structure, followed by further functionalization.

Illustrative Experimental Protocol (Conceptual Outline):

-

Construction of the Naphthacenequinone Core: A substituted phthalic anhydride is reacted with a hydroquinone derivative via a Friedel-Crafts acylation to form the basic tetracyclic skeleton.

-

Introduction of Oxygen Functionalities: Hydroxyl and methoxy groups are introduced at specific positions on the aromatic rings through a series of protection, oxidation, and demethylation steps.

-

Formation of the Cyclohexane Ring: The A-ring is constructed and functionalized with the required hydroxyl and acetyl groups, often involving stereoselective reduction and alkylation reactions.

Synthesis of Daunosamine (The Sugar Moiety)

The synthesis of L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is also a multistep process, typically starting from a readily available carbohydrate precursor.

Illustrative Experimental Protocol (Conceptual Outline):

-

Starting Material: A common starting material is L-rhamnose or a derivative thereof.

-

Introduction of the Amino Group: The amino functionality at the C-3 position is introduced, often via an azide intermediate, with careful control of stereochemistry.

-

Deprotection and Activation: The protecting groups are removed, and the anomeric position is activated (e.g., as a glycosyl halide or triflate) to prepare the sugar for the glycosylation reaction.

Glycosylation and Final Steps

The crucial step in the total synthesis is the stereoselective coupling of the activated daunosamine derivative with the C-7 hydroxyl group of daunorubicinone.

Illustrative Experimental Protocol (Conceptual Outline):

-

Glycosylation Reaction: The protected daunorubicinone is reacted with the activated daunosamine derivative in the presence of a suitable promoter (e.g., a silver or mercury salt) to form the glycosidic bond. The reaction conditions are carefully controlled to ensure the formation of the desired α-anomer.

-

Deprotection: The protecting groups on both the aglycone and the sugar moiety are removed in the final steps to yield daunorubicin.

-

Purification: The final product is purified by chromatographic techniques to yield synthetic daunorubicin.

Quantitative Data from Synthesis

The overall yield of the total synthesis of daunorubicin is typically low due to the numerous steps involved. The following table provides a conceptual summary of potential yields for key stages, which can vary significantly depending on the specific synthetic route employed.

| Synthetic Stage | Key Transformation | Representative Yield Range (%) |

| Daunorubicinone Synthesis | ||

| Friedel-Crafts Annulation | 40-60 | |

| A-Ring Formation | 30-50 | |

| Daunosamine Synthesis | ||

| Amination of Sugar Precursor | 50-70 | |

| Glycosyl Donor Formation | 70-90 | |

| Coupling and Final Steps | ||

| Glycosylation | 30-50 | |

| Deprotection | 60-80 | |

| Overall Yield | <1 |

Note: These are illustrative ranges and actual yields are highly dependent on the specific reagents and conditions used.

Synthesis of this compound

This compound is typically prepared from the purified daunorubicin free base.

Experimental Protocol:

-

Dissolution: Daunorubicin free base is dissolved in a suitable organic solvent.

-

Acidification: A stoichiometric amount of citric acid, dissolved in a minimal amount of a suitable solvent, is added to the daunorubicin solution.

-

Precipitation/Crystallization: The this compound salt precipitates from the solution and is collected by filtration.

-

Drying: The collected salt is washed with a non-polar solvent and dried under vacuum to yield pure this compound.

Mechanism of Action and Signaling Pathways

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting DNA and associated enzymes.

-

DNA Intercalation: The planar aromatic core of the daunorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription.

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks in the DNA, triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.

The DNA damage and cellular stress induced by daunorubicin activate a cascade of signaling pathways that ultimately lead to programmed cell death (apoptosis).

Caption: Signaling pathway of Daunorubicin-induced apoptosis.

Conclusion

Daunorubicin remains a vital tool in the fight against cancer. Understanding its discovery, biosynthesis, and the intricacies of its chemical synthesis is crucial for the development of new and improved anthracycline analogs with enhanced efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing cancer chemotherapy, offering a detailed overview of the core scientific principles and experimental methodologies that underpin the production and application of this important therapeutic agent.

An In-Depth Technical Guide to Initial Studies of Daunorubicin Citrate in Leukemia Research

Executive Summary: Daunorubicin, an anthracycline antibiotic, has been a foundational chemotherapeutic agent in the treatment of acute leukemias for decades.[1][2] Its efficacy stems from a multi-faceted mechanism of action, primarily involving DNA intercalation and the inhibition of topoisomerase II, which disrupts cancer cell replication and induces apoptosis.[2][3][4] Initial research and subsequent clinical trials have established its role, particularly in combination with cytarabine, as a standard induction regimen for acute myeloid leukemia (AML).[5][6] More recent studies have focused on advanced liposomal delivery systems, such as CPX-351 (Vyxeos), to improve the therapeutic index by optimizing drug ratios and pharmacokinetics. This guide provides a technical overview of the core mechanisms, key experimental data from initial and pivotal studies, and detailed protocols relevant to Daunorubicin Citrate's application in leukemia research.

Core Mechanism of Action

Daunorubicin exerts its antineoplastic effects through several coordinated actions at the cellular and molecular level, leading to the death of rapidly dividing leukemia cells.[7]

-

DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin's planar ring structure inserts itself between DNA base pairs (intercalation).[2][4] This action physically obstructs DNA and RNA synthesis. Critically, it stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication.[2][3] By preventing the re-ligation of the DNA strands after they have been nicked by the enzyme, Daunorubicin causes an accumulation of permanent double-strand breaks.[8]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Daunorubicin molecule can undergo redox cycling, leading to the production of free radicals like superoxide anions.[3][9] This surge in ROS induces significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA, further contributing to its cytotoxic effect.[1]

-

Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by Daunorubicin activate intrinsic cell death pathways.[3][4] This can involve the activation of tumor suppressor proteins like p53, culminating in programmed cell death, or apoptosis.[3]

Quantitative Data from Key Clinical Studies

Initial studies focused on establishing the safety, dosage, and efficacy of Daunorubicin formulations. The following tables summarize key quantitative data from a Phase I study of liposomal Daunorubicin (DaunoXome) and a pivotal Phase III study of the liposomal combination product CPX-351.

Table 1: Phase I Dose-Escalation Study of Liposomal Daunorubicin (DNX) in Relapsed/Refractory Acute Leukemias

| Dose Level (mg/m²/day for 3 days) | Total Dose per Cycle (mg/m²) | Number of Evaluable Patients | Dose-Limiting Toxicity (DLT) | Key Findings |

|---|---|---|---|---|

| 75 | 225 | ≥3 | - | Well tolerated |

| 100 | 300 | 6 | Grade 3-4 Mucositis (1 of 6) | Manageable toxicity |

| 150 | 450 | 9 | Grade 3-4 Mucositis (2 of 9) | Maximum Tolerated Dose (MTD) |

| 200 | 600 | 5 | Grade 3-4 Mucositis (3 of 5) | Exceeded MTD |

Data sourced from a Phase I trial in patients with refractory or relapsed acute leukemias.[10]

Table 2: Pivotal Phase III Study of CPX-351 vs. Standard "7+3" Regimen in Older Adults with High-Risk/Secondary AML

| Efficacy Endpoint | CPX-351 (Liposomal Daunorubicin/Cytarabine) | Standard 7+3 (Daunorubicin + Cytarabine) | Hazard Ratio (HR) / Odds Ratio (OR) |

|---|---|---|---|

| Median Overall Survival (OS) | 9.6 months | 5.9 months | HR 0.69 |

| 5-Year Survival Rate | 18% | 8% | - |

| CR + CRi Rate * | 47.7% | 33.3% | OR 1.77 |

| Post-Induction 60-Day Mortality | 13.7% | 21.2% | - |

| Patients Proceeding to HCT | 34% | 25% | - |

*CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery. Data from a randomized Phase III trial in patients aged 60-75.[8][11]

Experimental Protocols

Methodologies for evaluating Daunorubicin range from in vitro cell-based assays to complex clinical trial designs.

Cell Viability (MTT) Assay:

-

Cell Plating: Seed leukemia cell lines (e.g., MOLT-4, HL-60) in a 96-well plate at a density of 3 x 10⁴ cells per well.[1]

-

Treatment: Add varying concentrations of this compound to the wells and incubate for specified periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[5]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (to a final concentration of 0.25-0.5 mg/ml) to each well and incubate for 3-4 hours, protected from light.[1]

-

Solubilization: Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[1][5]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells.

Apoptosis (Annexin V/PI) Assay:

-

Cell Culture and Treatment: Culture 1–5 x 10⁵ leukemia cells and induce apoptosis by treating with Daunorubicin for a predetermined time.[12]

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[12] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12]

-

Analysis: Analyze the stained cells using a flow cytometer. This allows for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Standard "7+3" Induction Regimen: This has been the cornerstone of AML therapy for over 40 years.[5]

-

Cytarabine (Ara-C): Administered as a continuous intravenous infusion for 7 consecutive days.

-

Daunorubicin: Administered as a rapid intravenous infusion for the first 3 days of the cycle ("3 + 7").[5]

-

Course: This constitutes one induction cycle, which is typically followed by a rest period to allow for bone marrow recovery.[6]

CPX-351 (Liposomal Daunorubicin and Cytarabine) Regimen: This protocol utilizes a liposomal formulation that maintains a synergistic 1:5 molar ratio of Daunorubicin to Cytarabine.[11]

-

Induction Cycle: CPX-351 is administered as a 90-minute intravenous infusion on Days 1, 3, and 5.[8]

-

Consolidation Cycle: For patients achieving remission, consolidation cycles may be given on Days 1 and 3.[8]

-

Rationale: The liposomal delivery is designed to enhance drug delivery to the bone marrow and leukemia cells.

Mechanisms of Resistance

Despite its efficacy, resistance to Daunorubicin can develop through several mechanisms:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (encoded by the MDR1 gene), can actively pump Daunorubicin out of the cancer cell, reducing its intracellular concentration.[9]

-

Altered Drug Target: Reduced activity or mutations in the topoisomerase II enzyme can decrease the drug's ability to stabilize the DNA-enzyme complex, thus diminishing its effectiveness.[9]

-

Enhanced DNA Repair and Anti-Apoptotic Pathways: Upregulation of DNA repair mechanisms or mutations in key apoptotic regulators (e.g., the p53 tumor suppressor gene) can allow cancer cells to survive Daunorubicin-induced damage.[9]

References

- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

The Cellular Journey of a Potent Anti-Cancer Agent: An In-depth Technical Guide to the Cellular Uptake and Distribution of Daunorubicin Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, intracellular distribution, and associated signaling pathways of Daunorubicin Citrate, a cornerstone of chemotherapy for various leukemias. Understanding these fundamental processes is critical for optimizing its therapeutic efficacy, overcoming drug resistance, and designing novel drug delivery strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Cellular Uptake of Daunorubicin: A Tale of Passive Entry and Active Egress

The journey of Daunorubicin into a cancer cell is a dynamic process governed by a "leak and pump" system, characterized by passive diffusion across the cell membrane and active efflux mediated by transport proteins.[1] The non-ionized form of the drug, being more lipophilic, readily diffuses across the plasma membrane.[1] However, the net intracellular accumulation is significantly influenced by the activity of efflux pumps, most notably P-glycoprotein (P-gp).[2][3]

Quantitative Analysis of Daunorubicin Uptake and Efflux

The following tables summarize key quantitative data from various studies, illustrating the dynamics of Daunorubicin transport in sensitive and resistant cancer cell lines.

Table 1: Daunorubicin Accumulation and Efflux in Sensitive vs. Resistant Cell Lines

| Cell Line | Resistance Factor to Daunorubicin | Change in Daunorubicin Accumulation (vs. Sensitive) | Change in Daunorubicin Efflux (vs. Sensitive) | Reference |

| K562 c1.6/DAU | 106-fold | 1.6-fold decrease | 4-fold increase | [2] |

| ML1/III | 162-fold | Significantly decreased (increased with sodium azide) | Enhanced in the presence of glucose | [4] |

Table 2: Modulation of Daunorubicin Transport

| Cell Line | Modulator | Effect on Daunorubicin Accumulation | Effect on Daunorubicin Efflux | Reference |

| K562 c1.6/DAU | Cyclosporin A (CSA) | Dose-dependent increase in retention | - | [2] |

| K562 c1.6/DAU | ATP depletion (sodium azide) | Increase | Decrease | [2] |

| ML1/III | Verapamil | Increased cellular levels | Inhibited | [4] |

| P388 (Sensitive & Resistant) | 2,4-dinitrophenol | - | Inhibited | [5] |

Experimental Protocols for Studying Daunorubicin Uptake

Accurate quantification of Daunorubicin's cellular uptake is paramount for research in this field. Below are detailed methodologies for key experiments.

Quantification of Intracellular Daunorubicin using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and analysis of Daunorubicin and its metabolite, Daunorubicinol, from leukemia cells.[6]

Cell Isolation:

-

Isolate leukocytes from peripheral blood using either methylcellulose separation or cold hypotonic lysis. Note: Cold hypotonic lysis yields higher recovery (100% vs. 64%).[6]

Drug Extraction:

-

For optimal recovery (up to 95%), use a high-volume extraction method.[6]

-

To a pellet of a known number of cells, add 5 ml of an extraction mixture (e.g., a solution of silver nitrate in acetonitrile/methanol).

-

Vortex vigorously to lyse the cells and precipitate proteins.

-

Centrifuge at high speed to pellet the cellular debris.

-

Carefully collect the supernatant containing the extracted drug.

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a suitable C18 column.

-

Use a mobile phase gradient (e.g., acetonitrile and a phosphate buffer) to separate Daunorubicin and Daunorubicinol.

-

Detect the compounds using a fluorescence detector (excitation ~480 nm, emission ~560 nm).

-

Quantify the drug concentration by comparing the peak areas to a standard curve of known concentrations.

Flow Cytometry for Measuring Cellular Daunorubicin Uptake

Flow cytometry offers a rapid method to assess Daunorubicin uptake at the single-cell level, leveraging the drug's intrinsic fluorescence.[7]

Cell Preparation and Staining:

-

Incubate a suspension of cancer cells (e.g., 1 x 10^6 cells/mL) with the desired concentration of Daunorubicin for a specific time at 37°C.

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Resuspend the cells in fresh PBS for analysis.

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer equipped with a laser for excitation of Daunorubicin (e.g., 488 nm).

-

Collect the fluorescence emission in the appropriate channel (e.g., ~575-585 nm).

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Quantify the mean fluorescence intensity (MFI) of the gated population, which correlates with the intracellular Daunorubicin concentration.[7]

Subcellular Distribution: Where the Drug Goes Matters

Upon entering the cell, Daunorubicin does not distribute uniformly. Its primary target is the nucleus, where it intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death.[8][9] Studies have shown that both Daunorubicin and Doxorubicin accumulate to the same saturation level in the nuclei of cultured fibroblasts.[1] However, Daunorubicin exhibits a higher concentration in lysosomes compared to Doxorubicin.[1] The subcellular localization can be investigated using techniques like cell fractionation followed by drug quantification or fluorescence microscopy.[1][10]

Signaling Pathways Activated by Daunorubicin

Daunorubicin's cytotoxic effects are not solely due to DNA intercalation. It triggers a complex network of signaling pathways that ultimately determine the cell's fate.[11][12]

Key Signaling Cascades

-

Sphingomyelin-Ceramide Pathway: Daunorubicin activates sphingomyelinase, leading to the generation of ceramide, a pro-apoptotic lipid second messenger.[11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The drug activates stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), which are involved in apoptosis.[11][12]

-

NF-κB Activation: Daunorubicin can activate the transcription factor NF-κB, which can have both pro- and anti-apoptotic roles depending on the cellular context.[11][12]

-

Fas/Fas-Ligand System: This death receptor pathway can be engaged by Daunorubicin, contributing to apoptosis.[11][12]

-

p53 Activation: As a response to DNA damage, the tumor suppressor p53 is activated, which can induce cell cycle arrest and apoptosis.[8]

-

Hedgehog Pathway Inhibition: In colorectal cancer cells, Daunorubicin has been shown to suppress the canonical Hedgehog signaling pathway by promoting the degradation of the transcription factor GLI1.[13]

These signaling events are further modulated by reactive oxygen species (ROS) generated by Daunorubicin's quinone moiety, protein kinases like PKC and PI3K, and the tumor suppressor gene p53.[8][12]

Visualizing the Complexity: Diagrams of Pathways and Workflows

To aid in the understanding of these intricate processes, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization and modulation of drug transport kinetics in K562 c1.6 daunorubicin-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of daunorubicin transport in Ehrlich ascites tumor cells with different expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of drug transport and reductases to daunorubicin resistance in human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Daunorubicin - Wikipedia [en.wikipedia.org]

- 10. Accumulation, metabolism and subcellular localization of daunorubicin, doxorubicin and their DNA-complexes in rat heart ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. spandidos-publications.com [spandidos-publications.com]

Daunorubicin Citrate-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its citrate salt, Daunorubicin Citrate, is often utilized in liposomal formulations to improve drug delivery and reduce cardiotoxicity.[2] The primary mechanism of action of Daunorubicin involves the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to this compound-induced apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach that culminates in the activation of apoptotic pathways. The core mechanisms include:

-

DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, thereby disrupting DNA replication and transcription.[3] This intercalation also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. This stabilization leads to the accumulation of DNA strand breaks, a potent trigger for apoptosis.[3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the formation of reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, further contributing to the apoptotic cascade.

-

Mitochondrial Injury: Daunorubicin can directly impact mitochondrial function, leading to mitochondrial damage and the subsequent release of pro-apoptotic factors like cytochrome c.[3]

Data Presentation: Quantitative Analysis of Daunorubicin's Effects

The sensitivity of cancer cell lines to Daunorubicin varies significantly. This section presents quantitative data on its efficacy and apoptotic induction.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Leukemia | HL-60 | 2.52 | [4] |

| U937 | 1.31 | [4] | |

| K562 | 0.0217 | [5] | |

| MOLM-14 | 0.0081 | [5] | |

| THP-1 | >1 (less sensitive) | [6] | |

| KG-1 | >1 (less sensitive) | [6] | |

| Kasumi-1 | <1 (more sensitive) | [6] | |

| Colorectal Cancer | HCT116 | 0.597 | [7] |

| HT29 | 0.547 | [7] | |

| SNU283 | 0.6934 | [7] | |

| DLD-1 | 25.55 | [7] | |

| HCT8 | 34.93 | [7] |

Table 2: Daunorubicin-Induced Apoptosis Rates in Leukemia Cell Lines

Apoptosis was quantified using the Annexin V-FITC/PI assay after a 4-hour treatment with Daunorubicin followed by a recovery period.

| Cell Line | Recovery Time | % Apoptotic Cells (Mean ± SD) | Reference |

| MOLT-4 | 4h | 27.48 ± 2.46 | [8] |

| 12h | 14.88 ± 2.45 | [8] | |

| 24h | 12.88 ± 0.10 | [8] | |

| CCRF-CEM | 4h | 14.15 (initial increase) | [8] |

| 24h | 4.51 ± 0.04 | [8] | |

| SUP-B15 | 4h | 25.75 ± 1.74 | [8] |

| 12h | 11.45 ± 1.61 | [8] | |

| 24h | 18.11 ± 1.53 | [8] |

Table 3: Quantitative Changes in Apoptosis-Related Proteins

Daunorubicin treatment leads to significant changes in the expression levels of key proteins involved in the apoptotic process.

| Cell Line | Treatment | Protein Change | Fold Change | Reference |

| HL-60 | Daunorubicin + ABT-737 | Apoptosis Induction | 5.56 | [4] |

| U937 | Daunorubicin + ABT-737 | Apoptosis Induction | 7.25 | [4] |

| HCT116 | Daunorubicin (1 µM, 24h) | Caspase-3/7 Activity | Dose-dependent increase | [7] |

| MCF-7 (Breast Cancer) | Doxorubicin (similar anthracycline) | Bax/Bcl-xL Ratio | >10 (at 48h) | [9] |

Signaling Pathways in Daunorubicin-Induced Apoptosis

Daunorubicin triggers a complex network of intracellular signaling pathways that converge to execute apoptosis.

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways

Daunorubicin can activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]

p53-Mediated Pathway

The tumor suppressor protein p53 plays a crucial role in mediating Daunorubicin-induced apoptosis. In response to DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial permeabilization.

JNK and PI3K/AKT Signaling Pathways

Daunorubicin treatment can lead to the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and the inactivation of the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated JNK can phosphorylate and activate pro-apoptotic proteins, while the inhibition of AKT removes its pro-survival signals.

Sphingomyelin-Ceramide Pathway

Daunorubicin can induce the hydrolysis of sphingomyelin to generate ceramide, a lipid second messenger that has been implicated in apoptosis induction. Ceramide can activate downstream signaling cascades that promote cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Daunorubicin-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store at -20°C.

-

Treatment: Seed cells at an appropriate density and allow them to attach (for adherent cells) or stabilize in suspension. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control group.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Harvest both floating and adherent (if applicable) cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.

-

Analysis: Add more 1X Binding Buffer and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate.[7]

-

Drug Treatment: Treat cells with Daunorubicin as described above.[7]

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.[7]

-

Incubation: Incubate the plate at room temperature in the dark for 1-2 hours.[7]

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[7]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[10]

Conclusion

This compound is a cornerstone of chemotherapy for several cancers, primarily through its potent ability to induce apoptosis. A thorough understanding of its mechanisms of action and the intricate signaling pathways it modulates is crucial for optimizing its therapeutic use and developing novel combination strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the apoptotic effects of Daunorubicin in various cancer cell line models, contributing to the advancement of cancer biology and drug development.

References

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preclinical Models for Efficacy Testing of Daunorubicin Citrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of acute leukemias. Its potent cytotoxic effects, primarily mediated through DNA intercalation and inhibition of topoisomerase II, necessitate robust preclinical evaluation to understand its efficacy and to develop improved formulations. This technical guide provides a comprehensive overview of the preclinical models and methodologies used to assess the efficacy of Daunorubicin Citrate. It details in vitro and in vivo models, provides structured quantitative data from representative studies, outlines key experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its preclinical evaluation.

Introduction to this compound

Daunorubicin is a key chemotherapeutic agent used predominantly in induction therapy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its citrate salt form is commonly used in pharmaceutical formulations. The primary mechanism of action involves its intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[1] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the initiation of apoptotic cell death.[1][2] Additionally, Daunorubicin is known to generate reactive oxygen species (ROS), further contributing to DNA damage and cellular stress.[2]

Mechanism of Action and Associated Signaling Pathways